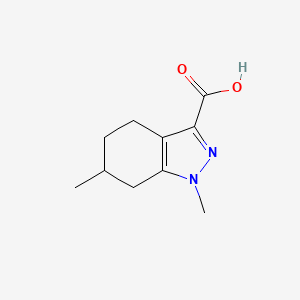![molecular formula C18H28N2 B13187639 1-Benzyl-4-[(2,2-dimethylcyclopropyl)methyl]-1,4-diazepane](/img/structure/B13187639.png)
1-Benzyl-4-[(2,2-dimethylcyclopropyl)methyl]-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-4-[(2,2-dimethylcyclopropyl)methyl]-1,4-diazepane is a synthetic organic compound with the molecular formula C₁₈H₂₈N₂. This compound features a diazepane ring, which is a seven-membered ring containing two nitrogen atoms. The presence of a benzyl group and a dimethylcyclopropylmethyl group attached to the diazepane ring makes this compound unique and potentially useful in various scientific and industrial applications.
Preparation Methods
The synthesis of 1-Benzyl-4-[(2,2-dimethylcyclopropyl)methyl]-1,4-diazepane typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving appropriate diamines and dihalides under basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides and the diazepane intermediate.
Attachment of the Dimethylcyclopropylmethyl Group: The final step involves the addition of the dimethylcyclopropylmethyl group through a Grignard reaction or other suitable organometallic coupling reactions.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-Benzyl-4-[(2,2-dimethylcyclopropyl)methyl]-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, nickel), and specific temperature and pressure conditions to optimize the reaction outcomes.
Scientific Research Applications
1-Benzyl-4-[(2,2-dimethylcyclopropyl)methyl]-1,4-diazepane has several scientific research applications, including:
Chemistry: The compound can be used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a ligand in biochemical studies to investigate receptor-ligand interactions and enzyme inhibition.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-[(2,2-dimethylcyclopropyl)methyl]-1,4-diazepane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The diazepane ring can mimic natural substrates or inhibitors, leading to modulation of biological pathways. The benzyl and dimethylcyclopropylmethyl groups can enhance binding affinity and specificity to the target molecules.
Comparison with Similar Compounds
1-Benzyl-4-[(2,2-dimethylcyclopropyl)methyl]-1,4-diazepane can be compared with other diazepane derivatives and compounds containing similar structural motifs. Some similar compounds include:
1-Benzyl-4-methyl-1,4-diazepane: Lacks the dimethylcyclopropylmethyl group, which may result in different biological activity and chemical reactivity.
1-Benzyl-4-(cyclopropylmethyl)-1,4-diazepane: Contains a cyclopropylmethyl group instead of a dimethylcyclopropylmethyl group, potentially affecting its binding properties and stability.
1-Benzyl-4-(2,2-dimethylpropyl)-1,4-diazepane: Features a dimethylpropyl group, which may influence its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C18H28N2 |
|---|---|
Molecular Weight |
272.4 g/mol |
IUPAC Name |
1-benzyl-4-[(2,2-dimethylcyclopropyl)methyl]-1,4-diazepane |
InChI |
InChI=1S/C18H28N2/c1-18(2)13-17(18)15-20-10-6-9-19(11-12-20)14-16-7-4-3-5-8-16/h3-5,7-8,17H,6,9-15H2,1-2H3 |
InChI Key |
WFPILDZYOINVRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1CN2CCCN(CC2)CC3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


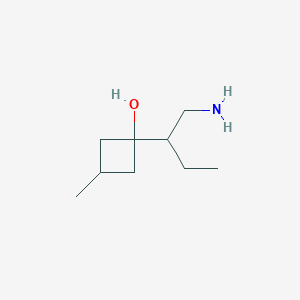
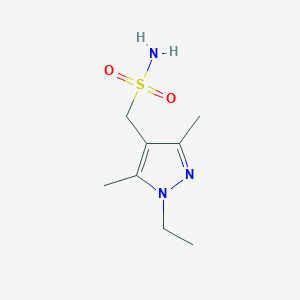

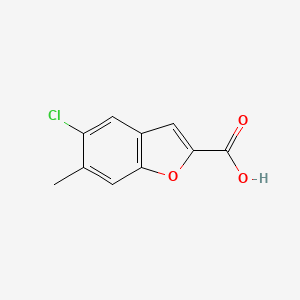
![1-{[4-(Trifluoromethyl)phenyl]imino}-1lambda6-thiolan-1-one](/img/structure/B13187584.png)

![N-[2-(Piperidin-3-yl)ethyl]cyclohexanesulfonamide](/img/structure/B13187599.png)
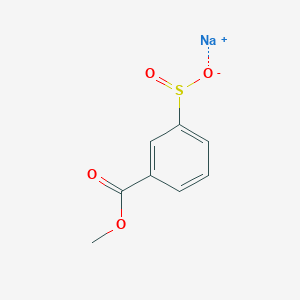
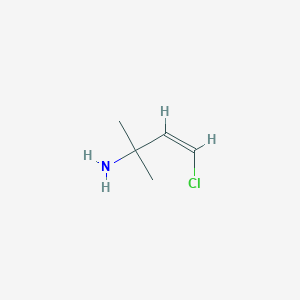
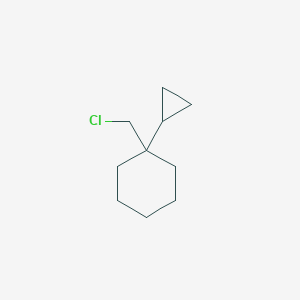


![Bicyclo[6.1.0]nonane-4-carboxylic acid](/img/structure/B13187632.png)
